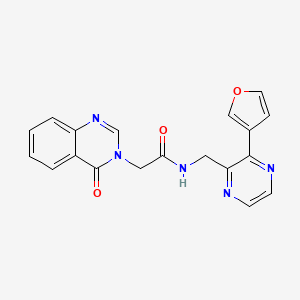

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Description

This compound features a quinazolin-4-one core substituted with a furan-3-yl-pyrazine methyl group and an acetamide linker.

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3/c25-17(10-24-12-23-15-4-2-1-3-14(15)19(24)26)22-9-16-18(21-7-6-20-16)13-5-8-27-11-13/h1-8,11-12H,9-10H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLYFBRPFWDSDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=NC=CN=C3C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazine Intermediate: Starting with a furan derivative, such as 3-furancarboxaldehyde, which undergoes a condensation reaction with a suitable amine to form the pyrazine ring.

Quinazolinone Synthesis: The quinazolinone moiety can be synthesized from anthranilic acid derivatives through cyclization reactions involving formamide or similar reagents.

Coupling Reaction: The final step involves coupling the pyrazine intermediate with the quinazolinone derivative using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation (e.g., using coupling agents like EDCI or DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

Purification: Employing advanced purification techniques such as recrystallization, chromatography, or distillation to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

Substitution: The pyrazine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Formation of furanone derivatives.

Reduction: Formation of dihydroquinazolinone derivatives.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may:

Inhibit Enzymes: By binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Modulate Receptors: By acting as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 11r ) or bulky moieties (e.g., piperazine in IV ) reduce yields compared to electron-donating groups (e.g., methoxy in 11o ). The target compound’s furan-pyrazine group may moderate reactivity due to its aromatic heterocycles.

- Synthesis Conditions : Prolonged heating (e.g., 43 hours for 11o ) correlates with higher yields (60%), suggesting thermal stability. The target compound’s synthesis might require similar optimization.

Table 2: Physicochemical and Functional Properties

Key Observations :

- Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (~430 vs. 317–494) and moderate LogP (~2.5) suggest balanced solubility and membrane permeability, akin to piperazine derivatives (e.g., IV ).

- Biological Activity: Styryl derivatives (e.g., 11s ) show potent anticancer activity, while phthalimide hybrids (e.g., 1a ) exhibit antioxidant effects.

Mechanistic and Functional Insights

- Anticancer Potential: Styryl-quinazolinones (e.g., 11m, 11n ) inhibit tubulin polymerization or topoisomerases. The target compound’s furan-pyrazine group may mimic styryl π-π interactions, suggesting similar mechanisms.

- Antimicrobial Activity : Chlorophenyl and thiazole analogs (e.g., IV , thiazol-2-yl ) target InhA or mycobacterial enzymes. The furan group’s oxygen atom may enhance hydrogen bonding in bacterial targets.

- Antioxidant Effects: Phthalimide derivatives (e.g., 1a ) with quinazolinone cores show radical scavenging. The target compound’s acetamide linker could stabilize free radicals, though furan’s electron-rich nature may reduce efficacy compared to nitro or bromo substituents.

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

The molecular formula for this compound is with a molecular weight of 361.36 g/mol. The structure incorporates a furan ring, a pyrazine moiety, and a quinazoline derivative, which are known for their pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | C19H15N5O3 |

| Molecular Weight | 361.36 g/mol |

| CAS Number | 2034315-82-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the furan and pyrazine rings followed by their coupling with the quinazoline derivative through acetamide functionalization.

Synthetic Route Overview:

- Formation of Furan Ring : Achieved via Paal-Knorr synthesis.

- Formation of Pyrazine Ring : Synthesized through cyclization reactions.

- Coupling Reaction : Involves linking furan and pyrazine intermediates under controlled conditions.

- Final Assembly : Coupling with quinazoline derivatives to form the target compound.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 μg/ml |

| Escherichia coli | 8 μg/ml |

| Pseudomonas aeruginosa | 16 μg/ml |

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The mechanism appears to involve disruption of fungal cell wall synthesis or function.

Anticancer Activity

The anticancer potential of N-((3-(furan-3-y)pyrazin-2-y)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been investigated in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial cell wall synthesis or fungal growth.

- Receptor Modulation : Potential interactions with cellular receptors involved in cancer cell signaling pathways could lead to altered cellular responses.

- Structural Interactions : The unique structural features (furan, pyrazine, and quinazoline moieties) may enhance binding affinity to target proteins.

Case Studies

- Antibacterial Efficacy Study : A study evaluated the antibacterial efficacy of related compounds against MRSA, demonstrating significant inhibition at low concentrations (MIC = 2 μg/ml).

- Antifungal Activity Analysis : Another investigation focused on antifungal properties against Candida species, revealing effective inhibition comparable to standard antifungal agents.

Q & A

Q. What are the established synthetic routes for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the quinazolin-4(3H)-one core via cyclization of anthranilic acid derivatives or condensation of substituted amines with carbonyl reagents .

- Step 2 : Introduction of the furan-pyrazine moiety via nucleophilic substitution or coupling reactions. For example, alkylation of 3-(furan-3-yl)pyrazin-2-ylmethanol with a halogenated acetamide intermediate under basic conditions (e.g., KOH in ethanol) .

- Critical Conditions : Temperature control (60–80°C), use of polar aprotic solvents (DMF or DMSO), and catalysts like piperidine for imine formation .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry of the furan-pyrazine and quinazolinone moieties. Aromatic protons in the pyrazine ring typically appear at δ 8.2–9.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., expected [M+H] for CHNO: 376.1274) .

- Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm indicate the presence of the 4-oxoquinazolinone carbonyl group .

Q. What physicochemical properties (e.g., solubility, logP) are critical for its application in biological assays?

- Solubility : Limited aqueous solubility (<0.1 mg/mL in water) necessitates use of DMSO or ethanol for in vitro studies. Solubility in PBS (pH 7.4) can be enhanced via co-solvents .

- logP : Predicted logP ~2.5 (via computational tools like MarvinSketch), suggesting moderate membrane permeability .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, indicating suitability for standard storage conditions .

Advanced Research Questions

Q. How does the compound’s structural duality (furan-pyrazine and quinazolinone) influence its bioactivity?

- The quinazolinone core is associated with kinase inhibition (e.g., EGFR or VEGFR2) due to its ability to mimic ATP’s adenine binding .

- The furan-pyrazine moiety enhances π-π stacking with hydrophobic enzyme pockets, as evidenced by molecular docking studies on analogous compounds .

- Synergistic Effects : Hybrid structures often show improved selectivity; e.g., furan’s electron-rich system may stabilize interactions with catalytic lysine residues in kinases .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. endogenous) can alter results. Standardize assays using validated protocols (e.g., NCI-60 panel) .

- Structural Analogues : Compare activity of derivatives (e.g., replacing furan with thiophene) to isolate pharmacophoric contributions .

- Data Normalization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .

Q. What computational strategies are recommended for predicting target interactions and optimizing derivatives?

- Molecular Dynamics (MD) : Simulate binding stability in kinase domains (e.g., 100 ns simulations using GROMACS) to identify key residues for interaction .

- QSAR Modeling : Use descriptors like topological polar surface area (TPSA) and H-bond acceptors to predict bioavailability .

- Fragment-Based Design : Replace the furan ring with bioisosteres (e.g., pyrrole) while maintaining the pyrazine-acetamide backbone for patentability .

Q. What methodologies are effective for synthesizing derivatives with enhanced pharmacokinetic properties?

- Substituent Introduction : Introduce methyl or fluoro groups at the quinazolinone 6-position to improve metabolic stability (e.g., via Suzuki coupling) .

- Prodrug Strategies : Convert the acetamide to a phosphate ester for increased aqueous solubility .

- Biological Evaluation : Prioritize derivatives with IC < 1 μM in kinase assays and >50% oral bioavailability in rodent models .

Q. How can mechanistic studies elucidate the compound’s mode of action in complex biological systems?

- Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., ADP-Glo™ for kinases) to quantify inhibition .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stabilization post-treatment .

- Transcriptomics : RNA-seq on treated cells can identify downstream pathways (e.g., apoptosis or angiogenesis) .

Q. What strategies address stability challenges during long-term storage or in vivo administration?

- Lyophilization : Formulate as a lyophilized powder with mannitol to prevent hydrolysis of the acetamide group .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., new peaks at RRT 0.85 indicate quinazolinone ring oxidation) .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.